molecular formula C9H16N4O B13627224 1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-1,2,3-triazol-4-amine

1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-1,2,3-triazol-4-amine

Cat. No.: B13627224
M. Wt: 196.25 g/mol
InChI Key: MDYYFHILNMZMPZ-UHFFFAOYSA-N
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Description

1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-1,2,3-triazol-4-amine is a heterocyclic compound that features a tetrahydrofuran ring fused to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-1,2,3-triazol-4-amine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening for catalyst optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-1,2,3-triazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the propyl chain or the triazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Oxidized derivatives of the tetrahydrofuran ring.

    Reduction: Reduced forms of the triazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-1,2,3-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their function. The tetrahydrofuran ring provides additional stability and enhances the compound’s binding affinity .

Comparison with Similar Compounds

Uniqueness: 1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-1,2,3-triazol-4-amine is unique due to the combination of the tetrahydrofuran and triazole rings, which provides a distinct set of chemical and biological properties

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

1-[3-(oxolan-2-yl)propyl]triazol-4-amine

InChI

InChI=1S/C9H16N4O/c10-9-7-13(12-11-9)5-1-3-8-4-2-6-14-8/h7-8H,1-6,10H2

InChI Key

MDYYFHILNMZMPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCCN2C=C(N=N2)N

Origin of Product

United States

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